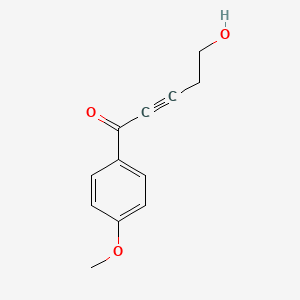
2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- is an organic compound with the molecular formula C12H12O3 It is characterized by the presence of a pentynone backbone with a hydroxy group and a methoxyphenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetylene with an appropriate aldehyde under basic conditions, followed by oxidation to introduce the hydroxy group. The reaction conditions typically involve the use of a strong base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-Pentyn-1-one, 5-oxo-1-(4-methoxyphenyl)-.
Reduction: Formation of 2-Pentyn-1-ol, 5-hydroxy-1-(4-methoxyphenyl)-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, inhibition of microbial growth, or scavenging of free radicals.
Comparison with Similar Compounds
Similar Compounds
2-Pentyn-1-one, 5-hydroxy-1-(4-hydroxyphenyl)-: Similar structure but with a hydroxy group instead of a methoxy group.
2-Pentyn-1-one, 5-hydroxy-1-(4-ethoxyphenyl)-: Similar structure but with an ethoxy group instead of a methoxy group.
2-Pentyn-1-one, 5-hydroxy-1-(4-chlorophenyl)-: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Properties
CAS No. |
603126-40-5 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-hydroxy-1-(4-methoxyphenyl)pent-2-yn-1-one |
InChI |
InChI=1S/C12H12O3/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8,13H,3,9H2,1H3 |
InChI Key |
UOUKTEIBOUUQKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


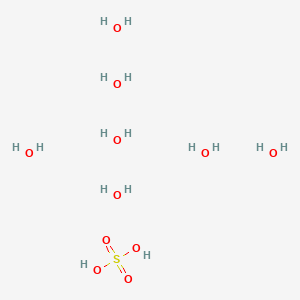
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)
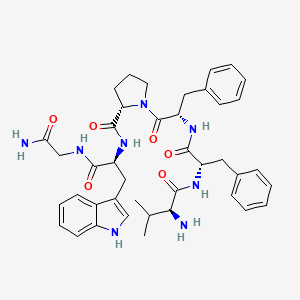
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)


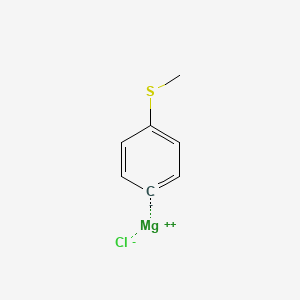

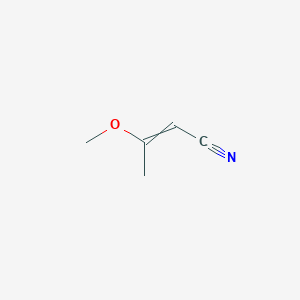
![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)
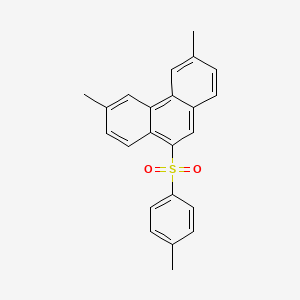
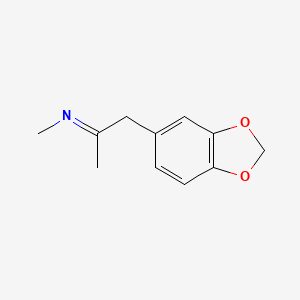
![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
